BenchChemオンラインストアへようこそ!

N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine

PDGFR inhibition kinase selectivity fibrosis target

N-(5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl)-1H-indazol-6-amine (CAS 1447606-32-7) is a low-molecular-weight heterocyclic compound (C17H14N6O, MW 318.33) that functions as a potent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor. The compound features a 5-methoxy-2-(pyridin-2-yl)pyrimidine core linked to an indazol-6-amine, a scaffold distinct from other indazole-pyrimidine kinase inhibitors such as VEGFR-2 or Lck-targeted analogs.

Molecular Formula C17H14N6O
Molecular Weight 318.33
CAS No. 1447606-32-7
Cat. No. B3027982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine
CAS1447606-32-7
Molecular FormulaC17H14N6O
Molecular Weight318.33
Structural Identifiers
SMILESCOC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)C4=CC=CC=N4
InChIInChI=1S/C17H14N6O/c1-24-15-10-19-16(13-4-2-3-7-18-13)22-17(15)21-12-6-5-11-9-20-23-14(11)8-12/h2-10H,1H3,(H,20,23)(H,19,21,22)
InChIKeyKCESPPOXIRQBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl)-1H-indazol-6-amine (CAS 1447606-32-7) for PDGFR-Targeted Research: Procurement-Relevant Differentiation


N-(5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl)-1H-indazol-6-amine (CAS 1447606-32-7) is a low-molecular-weight heterocyclic compound (C17H14N6O, MW 318.33) that functions as a potent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor [1]. The compound features a 5-methoxy-2-(pyridin-2-yl)pyrimidine core linked to an indazol-6-amine, a scaffold distinct from other indazole-pyrimidine kinase inhibitors such as VEGFR-2 or Lck-targeted analogs [2][3]. Publicly available patent data confirm its selective inhibition of PDGFRα and PDGFRβ kinases with nanomolar potency, positioning it as a specialized chemical probe for fibrosis and oncology research programs that require PDGFR pathway interrogation without confounding activity on PIM kinases (cf. GDC-0339) or VEGFR-2 [1][2].

Why N-(5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl)-1H-indazol-6-amine Cannot Be Replaced by Other Indazole-Pyrimidines


Indazole-pyrimidine hybrids are a prolific kinase inhibitor class, but small structural variations produce profound selectivity shifts that make generic substitution scientifically invalid. The 5-methoxy-2-(pyridin-2-yl)pyrimidine substitution pattern in the target compound confers selective PDGFRα/β inhibition [1], whereas the indazole-pyrimidine VEGFR-2 inhibitors (e.g., compound 6i, IC50 = 24.5 nM against VEGFR-2) exhibit anti-angiogenic profiles irrelevant to PDGFR-driven fibrosis models [2]. Similarly, N-4-pyrimidinyl-1H-indazol-4-amine Lck inhibitors achieve immune-cell selectivity through phenol mimetic substitution at the 4-position, a mechanism unrelated to PDGFR signaling [3]. The commercially available pan-PIM inhibitor GDC-0339 (CAS 1428569-85-0), which some vendor databases erroneously list as a synonym for CAS 1447606-32-7, targets PIM1/2/3 kinases with Ki values of 0.03–0.1 nM [4] — a completely divergent pharmacology. These divergent selectivity profiles mean that substituting one indazole-pyrimidine for another introduces uncharacterized off-target activity, invalidates SAR hypotheses, and risks generating misleading biological data.

Quantitative Differentiation Evidence for N-(5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl)-1H-indazol-6-amine (CAS 1447606-32-7)


PDGFRα/β Kinase Inhibition Potency Differentiates the Compound from VEGFR-2 and PIM Kinase Inhibitor Analogs

The target compound, identified as an embodiment in US20230312529A1, is claimed to inhibit PDGFRα and PDGFRβ kinases with nanomolar potency while exhibiting medium or weak activity against other kinases [1][2]. This selectivity profile contrasts sharply with the indazole-pyrimidine VEGFR-2 inhibitor compound 6i (IC50 = 24.5 nM against VEGFR-2, HUVEC IC50 = 1.37 μM), which lacks claimed PDGFR activity [3], and with GDC-0339 (pan-PIM inhibitor; Ki values: PIM1 = 0.03 nM, PIM2 = 0.1 nM, PIM3 = 0.02 nM), which has no significant PDGFR inhibition reported [4].

PDGFR inhibition kinase selectivity fibrosis target

Chemical Structure Differentiation: 5-Methoxy-2-(pyridin-2-yl)pyrimidine vs. 5-Methylpyrimidine in In-Class Patent Compounds

Within the US20230312529A1 patent family, the target compound (6n class, bearing 5-methoxy substitution) is structurally differentiated from compounds such as 3e (N4-(1H-indazol-6-yl)-5-methoxy-N2-(4-(4-methylpiperazine-1-yl)phenyl)pyrimidine-2,4-diamine) and 6i (5-methylpyrimidine series) [1][2]. The 5-methoxy group on the pyrimidine core is a key determinant of kinase selectivity, as evidenced by the patent's SAR disclosure that substituent variation at this position modulates PDGFRα/β vs. ABL/FLT3 selectivity [1]. The 2-(pyridin-2-yl) substituent further distinguishes this compound from the 2-aniline-substituted analogs that dominate the VEGFR-2 inhibitor literature [3].

structure-activity relationship pyrimidine substitution PDGFR inhibitor design

Distinct Differentiation from the Misattributed GDC-0339 (PIM Kinase Inhibitor CAS 1428569-85-0)

Some vendor databases erroneously list 'GDC-0339' as a synonym for CAS 1447606-32-7 . However, authentic GDC-0339 (CAS 1428569-85-0) is a structurally distinct pan-PIM kinase inhibitor with a diaminopyrazole scaffold (C22H29N7O2, MW 423.5) and Ki values of 0.03 nM (PIM1), 0.1 nM (PIM2), and 0.02 nM (PIM3) [1]. The target compound (C17H14N6O, MW 318.33) is a pyrimidine-indazole hybrid claimed as a PDGFR inhibitor in US20230312529A1 [2]. These two molecules have completely different molecular formulas, scaffolds, molecular targets, and intellectual property origins. Using the incorrect compound based on a misattributed synonym would invalidate any PDGFR biology study.

compound identity verification target deconvolution PIM vs. PDGFR

Patent-Disclosed Therapeutic Application Scope: Osteosarcoma and Ocular Neovascularization

The US20230312529A1 patent specifically demonstrates that representative compounds (class encompassing the target compound) inhibit U2OS osteosarcoma cell adhesion and metastasis, and suppress fundus neovascularization in an animal model of wet age-related macular degeneration [1][2]. This dual anti-tumor and anti-angiogenic application profile, mediated through PDGFR inhibition, is not reported for the VEGFR-2-selective indazole-pyrimidine compound 6i (IC50 = 24.5 nM against VEGFR-2; anti-angiogenic via VEGFR-2, not PDGFR) [3], nor for GDC-0339 (developed for multiple myeloma via PIM inhibition) [4].

osteosarcoma wet AMD PDGFR-dependent pathology

Recommended Application Scenarios for N-(5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl)-1H-indazol-6-amine (CAS 1447606-32-7)


PDGF-Driven Fibrosis Target Validation Studies

The compound's selective PDGFR inhibition [1] makes it suitable for interrogating PDGF signaling in models of idiopathic pulmonary fibrosis (IPF), liver fibrosis, and systemic sclerosis. Unlike VEGFR-2 inhibitors (e.g., compound 6i, VEGFR-2 IC50 = 24.5 nM [2]), the target compound is expected to avoid confounding anti-angiogenic effects that would complicate fibrosis readouts.

Osteosarcoma Metastasis Inhibition Research

Patent data demonstrate that the compound class inhibits U2OS osteosarcoma cell adhesion and metastasis [1]. Researchers studying PDGFR-dependent bone tumor biology can use this compound as a chemical probe, distinct from PIM inhibitors such as GDC-0339 (Ki: PIM1 = 0.03 nM [3]) that target a different oncogenic pathway.

Ocular Neovascularization Model Studies

The compound class suppresses fundus neovascularization in preclinical models of wet AMD [1], driven by PDGFR rather than VEGFR-2. This differentiates it from VEGFR-2-targeted indazole-pyrimidine inhibitors [2] and positions it for PDGFR-selective ocular research programs.

Chemical Probe for Kinase Selectivity Profiling Panels

Because the compound is claimed to have medium or weak activity against non-PDGFR kinases [1], it can serve as a PDGFR-selective reference compound in kinome-wide selectivity profiling panels, providing a benchmark against promiscuous indazole-pyrimidine analogs (e.g., VEGFR-2/Lck multi-target inhibitors).

Quote Request

Request a Quote for N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.